3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the reaction of 2,3-dimethylindole with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield . The reaction conditions are optimized to ensure maximum conversion and purity of the product. Common reagents used in industrial synthesis include phenylhydrazine, methanesulfonic acid, and various ketones or aldehydes .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylindole: Shares the indole moiety but lacks the additional functional groups present in 3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one.
1-Phenylbut-2-en-1-one: Contains the phenylbutenone structure but lacks the indole moiety.
N,N-Dimethyltryptamine (DMT): Another indole derivative with different functional groups and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
62757-07-7 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[(2,3-dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C20H20N2O/c1-13(11-20(23)16-7-5-4-6-8-16)21-17-9-10-19-18(12-17)14(2)15(3)22-19/h4-12,21-22H,1-3H3 |
InChI Key |
UJNFIUYRTRGQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)NC(=CC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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